molecular formula C30H40ClP B14132133 Dodecyl(triphenyl)phosphanium;chloride CAS No. 84902-22-7

Dodecyl(triphenyl)phosphanium;chloride

Cat. No.: B14132133
CAS No.: 84902-22-7
M. Wt: 467.1 g/mol
InChI Key: ZOKWYSXFTXBLSG-UHFFFAOYSA-M
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Description

Dodecyl(triphenyl)phosphanium;chloride is an organophosphorus compound with the chemical formula C30H40ClP. It is a quaternary phosphonium salt, characterized by the presence of a dodecyl group (a twelve-carbon alkyl chain) attached to a triphenylphosphine moiety. This compound is known for its lipophilic properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl(triphenyl)phosphanium;chloride can be synthesized through the reaction of triphenylphosphine with dodecyl chloride. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, under reflux conditions. The general reaction scheme is as follows:

P(C6H5)3+C12H25ClC12H25P(C6H5)3Cl\text{P(C}_6\text{H}_5\text{)}_3 + \text{C}_{12}\text{H}_{25}\text{Cl} \rightarrow \text{C}_{12}\text{H}_{25}\text{P(C}_6\text{H}_5\text{)}_3\text{Cl} P(C6​H5​)3​+C12​H25​Cl→C12​H25​P(C6​H5​)3​Cl

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Dodecyl(triphenyl)phosphanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to triphenylphosphine and dodecyl chloride.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Triphenylphosphine oxide and dodecyl alcohol.

    Reduction: Triphenylphosphine and dodecyl chloride.

    Substitution: Dodecyl(triphenyl)phosphanium hydroxide or alkoxide derivatives.

Scientific Research Applications

Dodecyl(triphenyl)phosphanium;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane dynamics due to its lipophilic nature.

    Medicine: Investigated for its potential use in drug delivery systems targeting mitochondria.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of dodecyl(triphenyl)phosphanium;chloride involves its interaction with biological membranes. The lipophilic dodecyl group allows the compound to insert into lipid bilayers, while the triphenylphosphine moiety can interact with various molecular targets. This dual functionality makes it effective in disrupting membrane integrity and facilitating the transport of other molecules across the membrane.

Comparison with Similar Compounds

Similar Compounds

    Decyl(triphenyl)phosphanium;chloride: Similar structure but with a ten-carbon alkyl chain.

    Hexadecyl(triphenyl)phosphanium;chloride: Contains a sixteen-carbon alkyl chain.

    Triphenylphosphine oxide: Lacks the alkyl chain but shares the triphenylphosphine core.

Uniqueness

Dodecyl(triphenyl)phosphanium;chloride is unique due to its optimal chain length, which balances lipophilicity and membrane interaction capabilities. This makes it particularly effective in applications requiring membrane insertion and transport.

Properties

CAS No.

84902-22-7

Molecular Formula

C30H40ClP

Molecular Weight

467.1 g/mol

IUPAC Name

dodecyl(triphenyl)phosphanium;chloride

InChI

InChI=1S/C30H40P.ClH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;/p-1

InChI Key

ZOKWYSXFTXBLSG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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